Triethanolamine salicylate

Catalog No.
S545969
CAS No.
2174-16-5
M.F
C7H6O3.C6H15NO3
C13H21NO6
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethanolamine salicylate

CAS Number

2174-16-5

Product Name

Triethanolamine salicylate

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid

Molecular Formula

C7H6O3.C6H15NO3
C13H21NO6

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2

InChI Key

UEVAMYPIMMOEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

Solubility

Soluble

Synonyms

Myoflex, triethanolamine salicylate, trolamine salicylate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

Description

The exact mass of the compound Trolamine salicylate is 287.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Topical Delivery for Pain Relief

Specific Scientific Field: Pharmaceutics

Application Summary: Trolamine Salicylate is a topical anti-inflammatory analgesic used to treat small joint pain . The topical route is preferred over the oral one due to gastrointestinal side effects .

Methods of Application: In a study, a poly(lactide-co-glycolide) (PLGA)-based in situ bio-adhesive film-forming system for the transdermal delivery of Trolamine Salicylate was designed . Varying amounts of PLGA, ethyl 2-cyanoacrylate, poly(ethylene glycol) 400, and 1% of Trolamine Salicylate were dissolved together in acetone to form the bio-adhesive polymeric solution .

Results or Outcomes: The bio-adhesive polymeric solutions were prepared successfully and formed a thin film upon application in situ . A significantly higher amount of Trolamine Salicylate was delivered from a formulation containing 20% PLGA (45 ± 4 µg/cm 2) compared to PLGA-free counterpart (0.6 ± 0.2 µg/cm 2) .

Temporary Relief of Aches and Pains

Specific Scientific Field: Pharmacology

Application Summary: Trolamine Salicylate is used for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments .

Methods of Application: Trolamine Salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains .

Results or Outcomes: Trolamine Salicylate is a salicylate that inhibits cyclo-oxygenase (COX) enzymes responsible for generating pro-inflammatory factors such as to induce pain and inflammation . It is thought to mediate its analgesic effect through inhibition of COX-2 enzyme, which is an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders .

Sunscreen Ingredient

Specific Scientific Field: Cosmetic Science

Application Summary: Trolamine Salicylate is used as an ingredient in sunscreens . The salicylic acid portion contributes to the sun protection effect by absorbing UVB radiation .

Methods of Application: Trolamine Salicylate is mixed into the formulation of sunscreens. The triethanolamine neutralizes the acidity of the salicylic acid .

Results or Outcomes: The inclusion of Trolamine Salicylate in sunscreen formulations helps in protecting the skin from harmful UVB radiation .

Cosmetic Products

Specific Scientific Field: Cosmetology

Application Summary: Trolamine Salicylate is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products .

Methods of Application: Trolamine Salicylate is incorporated into the formulation of cosmetic products. It helps in maintaining the pH and also acts as a surfactant .

Results or Outcomes: The inclusion of Trolamine Salicylate in cosmetic products helps in maintaining the pH and enhancing the texture and feel of the products .

Antioxidant in Food Industry

Specific Scientific Field: Food Science

Application Summary: Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats .

Methods of Application: Trolamine is incorporated into the formulation of food products. It helps in preventing the oxidation of fats, thereby enhancing the shelf life of the products .

Results or Outcomes: The inclusion of Trolamine in food products helps in maintaining the freshness and enhancing the shelf life of the products .

Temporary Relief from Arthritis and Rheumatism

Application Summary: Trolamine Salicylate is used for temporary relief from mild to moderate aches and pains of muscles and joints, associated with conditions such as arthritis, rheumatism, lower back pain, muscle sprains and strains, muscle soreness from exercise, cramps, bruises, and tendon or ligament pains .

Results or Outcomes: Trolamine Salicylate works by inhibiting the activity of cyclo-oxygenase (COX) enzymes, which are responsible for initiating inflammatory responses in muscle and joint disorders. COX enzymes initiate the synthesis and release of pro-inflammatory substances such as prostaglandins and thromboxane when there is an injury or inflammation in the joints or muscles, which results in pain, swelling and other inflammation symptoms. Trolamine Salicylate inhibits the inflammatory process and temporarily prevents pain generation .

Triethanolamine salicylate, also known as trolamine salicylate, is an organic compound formed from the neutralization of salicylic acid by triethanolamine. Its chemical formula is C13H21NO6C_{13}H_{21}NO_{6}, and it is characterized as a salt comprising protonated triethanolamine and the conjugate base of salicylic acid. This compound is primarily utilized as a topical analgesic, offering temporary relief from minor aches and pains associated with conditions such as arthritis, muscle strains, and sprains .

One notable feature of triethanolamine salicylate is its lack of distinct odor, which enhances patient acceptability compared to other topical analgesics. It exhibits low systemic absorption when applied topically, minimizing potential side effects associated with oral salicylates .

Trolamine salicylate belongs to the class of salicylate drugs. It is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, inflammatory mediators that contribute to pain and inflammation [].

Triethanolamine salicylate functions as a cyclo-oxygenase (COX) inhibitor, similar to other salicylates. The compound inhibits COX enzymes that are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. This inhibition helps alleviate pain and inflammation by reducing the levels of these inflammatory mediators in the body .

The reaction mechanism involves the binding of triethanolamine salicylate to the active site of COX enzymes, thereby blocking their activity. This action is critical in managing pain and inflammation, especially in topical formulations designed for localized relief .

Triethanolamine salicylate exhibits significant biological activity as an anti-inflammatory and analgesic agent. It acts locally at the site of application, providing relief from pain without significant systemic effects. Clinical studies have shown that it can penetrate underlying muscle tissue, where it may persist and continue to exert its effects during physical activity .

The compound has been studied for its efficacy in reducing muscle soreness associated with exercise. Users of products containing triethanolamine salicylate reported less intense soreness and longer exercise duration before experiencing discomfort compared to those using a placebo .

The synthesis of triethanolamine salicylate involves a straightforward neutralization reaction between triethanolamine and salicylic acid. The process can be summarized as follows:

  • Reactants: Combine triethanolamine with salicylic acid in a suitable solvent.
  • Reaction: Stir the mixture at room temperature until complete dissolution occurs.
  • Isolation: The resulting solution can be evaporated to remove excess solvent, yielding triethanolamine salicylate as a solid or concentrated solution.

This method ensures that the desired salt is formed efficiently while maintaining purity for pharmaceutical applications .

Triethanolamine salicylate is employed in various applications, primarily in topical formulations:

  • Topical Analgesics: Used in creams and gels for pain relief associated with arthritis, backaches, muscle strains, and sprains.
  • Cosmetics: Incorporated into sunscreens due to its ability to absorb UVB radiation while providing skin protection.
  • Pharmaceuticals: Acts as an active ingredient in over-the-counter products marketed for temporary pain relief .

Research on triethanolamine salicylate has indicated potential interactions with other compounds due to its analgesic properties. Notably:

  • Salicylic Acid Derivatives: The compound shares similar interactions with other non-steroidal anti-inflammatory drugs (NSAIDs), enhancing its efficacy when used in combination therapies.
  • Skin Absorption Studies: Investigations have shown that while triethanolamine salicylate penetrates the skin effectively, its systemic absorption remains low, reducing the risk of adverse effects typically associated with oral NSAIDs .

Several compounds share structural or functional similarities with triethanolamine salicylate:

Compound NameChemical FormulaPrimary UseUnique Features
Methyl SalicylateC8H8O3C_{8}H_{8}O_{3}Topical analgesicStrong odor; derived from wintergreen oil
Phenyl SalicylateC13H10O3C_{13}H_{10}O_{3}Analgesic and anti-inflammatoryUsed in manufacturing processes; mild analgesic
Acetylsalicylic AcidC9H8O4C_{9}H_{8}O_{4}Oral analgesicCommonly known as aspirin; systemic effects
Salicylic AcidC7H6O3C_{7}H_{6}O_{3}Acne treatmentKeratolytic properties; used topically

Triethanolamine salicylate's uniqueness lies in its dual role as both a topical analgesic and a UV filter in sunscreens, combined with its low odor and minimal systemic absorption profile compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

287.13688739 g/mol

Monoisotopic Mass

287.13688739 g/mol

Boiling Point

Decomposes

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8O4040BHD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments.

Pharmacology

Trolamine salicylate is a salicylate that inhibits cyclo-oxygenase (COX) enzymes responsible for generating pro-inflammatory factors such as to induce pain and inflammation. It is thought to mediate its analgesic effect through inhibition of COX-2 enzyme, which is an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders. By inhibiting fatty acid COX enzyme, trolamine salicylate inhibits the production of prostaglandins and thromboxanes in inflammatory cells involved in generating pain and inflammation [T28]. It thereby works to temporarily reduce mild to moderate pain. In subjects with muscle soreness from exercise, administration of topical trolamine salicylate was associated with reduced duration and severity of muscule soreness compared to placebo [A32189]. In subjects with osteoarthritis in hands, trolamine salicylate cream was shown to be effective in achieving temporary relief of minor pain and stiffness [A32188].

Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

2174-16-5

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, salicylic acid could not be detected in serum indicating low systemic absorption.
Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.
Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Trolamine_salicylate
Betamethasone_benzoate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1): ACTIVE

Dates

Modify: 2023-08-15
Rothacker DQ, Lee I, Littlejohn TW 3rd: Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis. J Clin Rheumatol. 1998 Feb;4(1):6-12. [PMID:19078236]
Hill DW, Richardson JD: Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. [PMID:18796932]
Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA: Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. doi: 10.1177/106002809603000903. [PMID:8876850]
Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S: Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol((R)) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. [PMID:24312851]
26. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 318-322). Edinburgh: Elsevier/Churchill Livingstone.
Health Canada: Triethanolamine Salicylate (Trolamine) Label

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